1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline;hydrochloride
Overview
Description
Preparation Methods
The synthesis of CI-1002 hydrochloride involves several steps, starting with the preparation of the azepinoquinazoline core. The synthetic route typically includes the following steps:
- Chlorination
Formation of the azepinoquinazoline core: This involves the cyclization of appropriate precursors under controlled conditions.
Biological Activity
1,3-Dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline; hydrochloride (CI-1002) is a compound that has garnered attention for its unique biological activities. This article explores its mechanisms of action, pharmacological profiles, and relevant case studies.
- Molecular Formula : C13H15Cl3N2
- Molecular Weight : 305.6 g/mol
- IUPAC Name : 1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline; hydrochloride
- CAS Number : 149062-75-9
CI-1002 has been primarily recognized for its dual role as an acetylcholinesterase inhibitor and a muscarinic antagonist . These properties suggest potential applications in treating neurological disorders by enhancing cholinergic transmission and modulating receptor activity.
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is an enzyme responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, which can enhance cognitive functions and memory retention. CI-1002 has shown promising results in various assays measuring AChE activity.
Muscarinic Antagonism
As a muscarinic antagonist, CI-1002 may block the action of acetylcholine at muscarinic receptors. This can have implications for conditions such as overactive bladder and certain types of cognitive impairment.
Biological Activity Profiles
Research indicates that CI-1002 exhibits a range of biological activities across various enzymatic pathways. The ToxCast database provides a comprehensive profiling of its biochemical interactions:
Assay Category | Assays | Actives | Active % | ≤10 μM | ≤1 μM |
---|---|---|---|---|---|
Cholinesterase | 3 | 151 | 5.16 | 50 | 15 |
CYP (Cytochrome P450) | 10 | 843 | 8.64 | 450 | 129 |
GPCR (Aminergic) | 32 | 1579 | 5.06 | 540 | 148 |
These data highlight the compound's significant interaction with cholinesterase and cytochrome P450 enzymes, indicating its potential for drug metabolism and efficacy in various therapeutic areas .
Case Studies and Research Findings
- Neuroprotective Effects : In vitro studies have demonstrated that CI-1002 can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's .
- Anti-inflammatory Properties : Research has indicated that CI-1002 may exert anti-inflammatory effects by modulating cytokine production in immune cells. This could have implications for treating inflammatory conditions .
- Pharmacokinetics and Toxicology : The pharmacokinetic profile of CI-1002 suggests a favorable absorption and distribution in biological systems. However, further studies are needed to fully understand its toxicological impacts .
Properties
CAS No. |
149062-75-9 |
---|---|
Molecular Formula |
C13H15Cl3N2 |
Molecular Weight |
305.6 g/mol |
IUPAC Name |
1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline;hydrochloride |
InChI |
InChI=1S/C13H14Cl2N2.ClH/c14-9-6-11(15)10-8-17-5-3-1-2-4-13(17)16-12(10)7-9;/h6-7H,1-5,8H2;1H |
InChI Key |
KPVQNWQDBLOUQW-UHFFFAOYSA-N |
SMILES |
C1CCC2=NC3=C(CN2CC1)C(=CC(=C3)Cl)Cl.Cl |
Canonical SMILES |
C1CCC2=NC3=C(CN2CC1)C(=CC(=C3)Cl)Cl.Cl |
Key on ui other cas no. |
149062-75-9 |
Synonyms |
1,3-DICHLORO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE HYDROCHLORIDE |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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